![molecular formula C20H17N3O3 B2874035 Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate CAS No. 2034247-44-2](/img/structure/B2874035.png)
Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate
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Description
Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, also known as MBCB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the carbamate family and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Pressure-Induced Phase Transition in Crystalline Structures
Research by Johnstone et al. (2010) demonstrated the use of pressure as a tool in crystal engineering, particularly in inducing phase transitions in structures with a high Z′ (number of molecules in the crystallographic asymmetric unit). Although the study specifically mentions Methyl 2-(carbazol-9-yl)benzoate, the methodology and implications are relevant for the structural analysis and modification of compounds like Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, highlighting its potential in the design of advanced materials with desired crystalline properties Johnstone et al., 2010.
Electrochemical Behavior and Polymerization for Supercapacitor Applications
Ates et al. (2015) explored the chemical synthesis and characterization of a novel monomer related to Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, focusing on its electropolymerization and capacitive behavior. The study found that the synthesized polymer could potentially be used in supercapacitor and biosensor applications, showcasing the compound's relevance in the development of high-performance electronic devices Ates et al., 2015.
Hydroxyl and Alkoxyl Radical Generation
Winston et al. (1983) investigated the generation of hydroxyl and alkoxyl radicals from the interaction of ferrous bipyridyl with peroxides, a study that indirectly relates to the chemical behavior of Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate. This research provides foundational knowledge on the reactivity and potential applications of bipyridine derivatives in radical chemistry, which is crucial for understanding the oxidative stress mechanisms and designing antioxidants Winston et al., 1983.
Anticancer Drug Synthesis
Gamage et al. (1997) reported a new synthesis route for substituted acridine-4-carboxylic acids and the anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) from methyl 2-[N-(2-carboxyphenyl)amino]benzoates. This highlights the role of benzoate derivatives in synthesizing complex molecules with significant pharmacological activities, suggesting potential research directions in drug development using Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate as a precursor or analog Gamage et al., 1997.
properties
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHFGJODDVCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate |
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